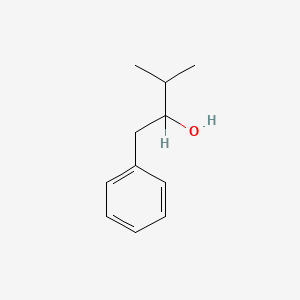

3-Methyl-1-phenylbutan-2-ol

描述

Organic Synthesis

The synthesis of 3-methyl-1-phenylbutan-2-ol itself serves as a practical example of key organic reactions. A common and straightforward method for its preparation is the reduction of the corresponding ketone, 3-methyl-1-phenylbutan-2-one. tcichemicals.com This transformation is a staple in organic synthesis for producing secondary alcohols.

Table 2: Synthesis of this compound

| Reaction | Reactant | Reagents | Product |

|---|---|---|---|

| Ketone Reduction | 3-Methyl-1-phenylbutan-2-one | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) in a suitable solvent (e.g., methanol (B129727), ether) | This compound |

Given the chiral nature of the product, the field of asymmetric synthesis is highly relevant. uwindsor.ca Asymmetric synthesis aims to convert an achiral starting material into a chiral product where one stereoisomer is favored over the other. uwindsor.cayork.ac.uk For this compound, this would involve the stereoselective reduction of the ketone precursor using chiral reducing agents or catalysts to yield an enantiomerically enriched sample of the alcohol. The ability to control the stereochemical outcome is crucial in the synthesis of complex molecules and bioactive compounds. york.ac.uknih.gov

Chemical Transformation Studies

This compound is an excellent substrate for studying various chemical transformations, most notably elimination and oxidation reactions.

Dehydration: The acid-catalyzed dehydration of this compound is a classic example used to explore the regioselectivity of elimination reactions. echemi.comstackexchange.com This reaction typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate after the protonation of the hydroxyl group and subsequent loss of a water molecule. chegg.com The resulting carbocation can then lose a proton from an adjacent carbon to form an alkene.

A key point of study is the competition between two possible products. The removal of a proton from the carbon bearing the phenyl group leads to the formation of a stable, conjugated system in (E/Z)-3-methyl-1-phenylbut-1-ene. stackexchange.com Alternatively, removal of a proton from the isopropyl group could lead to the more substituted, and often more stable, alkene according to Zaitsev's rule. echemi.com However, discussions in the literature suggest that the stability of the final product, influenced by factors described by Hammond's Postulate, favors the formation of 3-methyl-1-phenylbut-1-ene (B1181039). stackexchange.com

Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 3-methyl-1-phenylbutan-2-one. brainly.com This transformation is fundamental in organic chemistry and can be achieved using various oxidizing agents, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or other reagents like potassium permanganate (B83412) under controlled conditions. brainly.comquora.com The study of this reaction on this specific substrate can provide insights into the efficiency and selectivity of different oxidation methods.

Table 3: Key Chemical Transformations of this compound

| Transformation | Reactant | Conditions/Reagents | Major Product(s) |

|---|---|---|---|

| Dehydration | This compound | Acid catalyst (e.g., H₂SO₄), heat | (E/Z)-3-Methyl-1-phenylbut-1-ene stackexchange.com |

| Oxidation | This compound | Oxidizing agent (e.g., PCC, CrO₃) | 3-Methyl-1-phenylbutan-2-one brainly.com |

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLKKLSCQQGOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862382 | |

| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-58-8 | |

| Record name | α-(1-Methylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Isopropyl-phenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 705-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ISOPROPYL-PHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N06AQ6J88Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methyl 1 Phenylbutan 2 Ol

Classical and Contemporary Approaches to Alcohol Synthesis

The construction of the alcohol functional group in 3-methyl-1-phenylbutan-2-ol is primarily accomplished via two principal routes: the formation of a new carbon-carbon bond through the addition of an organometallic reagent to an aldehyde, or the reduction of a corresponding ketone precursor.

The Grignard reaction is a cornerstone of alcohol synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. libretexts.org To synthesize the secondary alcohol this compound, this reaction must involve an aldehyde and a Grignard reagent. libretexts.org There are two primary disconnection approaches for this specific target molecule:

Pathway A: The reaction between benzylmagnesium bromide and 2-methylpropanal (isobutyraldehyde).

Pathway B: The reaction between isopropylmagnesium bromide and phenylacetaldehyde.

Both pathways yield the desired carbon skeleton and hydroxyl group upon acidic workup. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the reactivity of the Grignard reagent, which reacts violently with protic solvents like water. chemguide.co.uk Optimization of the reaction involves controlling the temperature, usually starting at low temperatures (e.g., 0 °C) to manage the exothermic nature of the addition, and ensuring a moisture-free environment to prevent the quenching of the reagent. chegg.com

Table 1: Grignard Reaction Pathways for this compound

| Pathway | Aldehyde Precursor | Grignard Reagent | Resulting Intermediate (Alkoxide) | Final Product (after acidic workup) |

| A | 2-Methylpropanal | Benzylmagnesium bromide | Magnesium alkoxide of this compound | This compound |

| B | Phenylacetaldehyde | Isopropylmagnesium bromide | Magnesium alkoxide of this compound | This compound |

An alternative and widely used method for synthesizing this compound is the reduction of its corresponding ketone precursor, 3-methyl-1-phenylbutan-2-one (also known as benzyl (B1604629) isopropyl ketone). tcichemicals.comtcichemicals.com This transformation involves the addition of two hydrogen atoms across the carbonyl double bond, converting the ketone into a secondary alcohol. libretexts.org

Several reducing agents can accomplish this, with varying degrees of reactivity and selectivity. chemguide.co.uk

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used for its compatibility with protic solvents like methanol (B129727) and ethanol (B145695). harvard.edu The reaction is typically conducted at room temperature or below and is known for its safety and ease of handling. orgsyn.org

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. chemguide.co.uk It readily reduces ketones, but due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or THF. chemguide.co.ukharvard.edu Reactions with LiAlH₄ are often followed by a careful workup procedure to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex to liberate the alcohol. harvard.edu

The reduction of a ketone like 3-methyl-1-phenylbutan-2-one with these achiral hydride reagents results in the formation of a racemic mixture of the (R)- and (S)-enantiomers of the alcohol. libretexts.org

Table 2: Comparison of Reducing Agents for 3-methyl-1-phenylbutan-2-one

| Reducing Agent | Formula | Typical Solvent(s) | Reactivity | Key Features |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Moderate | Safe to handle; selective for aldehydes and ketones. harvard.edu |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | High | Highly reactive; reduces a wide range of functional groups; requires anhydrous conditions. chemguide.co.uk |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. The enzymatic reduction of the prochiral ketone, 3-methyl-1-phenylbutan-2-one, can produce enantiomerically pure (R)- or (S)-3-methyl-1-phenylbutan-2-ol. This approach leverages the inherent stereoselectivity of enzymes, such as alcohol dehydrogenases.

These reactions are often carried out using whole-cell systems (e.g., baker's yeast, Saccharomyces cerevisiae) or isolated enzymes. rsc.org The process involves the enzyme recognizing one of the two faces of the ketone carbonyl group, leading to the delivery of a hydride equivalent (typically from a cofactor like NADH or NADPH) to a specific side, thus forming one enantiomer preferentially. The enantioselectivity of these reductions can often be very high, providing a direct route to optically active products under mild, aqueous reaction conditions. rsc.org

Stereoselective Synthesis of Enantiomers and Diastereomers

For applications requiring specific stereoisomers of this compound, stereoselective synthetic methods are employed. These advanced strategies introduce chirality in a controlled manner during the reaction.

Asymmetric catalysis in the context of a Grignard-type reaction provides a modern route to enantiomerically enriched this compound. This strategy involves adding the organometallic reagent (e.g., benzylzinc or an alkylmagnesium halide) to the aldehyde precursor (e.g., 2-methylpropanal) in the presence of a substoichiometric amount of a chiral catalyst. The catalyst, often a metal complex bearing a chiral ligand, creates a chiral environment around the reactants, directing the nucleophilic attack to one face of the aldehyde carbonyl, resulting in a preponderance of one enantiomer of the final alcohol.

The stereochemical outcome of the synthesis of this compound can be controlled through the use of chiral auxiliaries or chiral ligands.

In reductive methodologies, this is exemplified by asymmetric transfer hydrogenation. This technique uses a metal catalyst, such as a ruthenium(II) complex, coordinated to a chiral ligand. chemicalbook.com The catalyst facilitates the transfer of hydrogen from a simple hydrogen source, like isopropanol, to the ketone (3-methyl-1-phenylbutan-2-one). chemicalbook.com The chiral ligand on the metal center dictates the facial selectivity of the hydride transfer, leading to the formation of one alcohol enantiomer in high excess. This method avoids the use of stoichiometric chiral reagents and high-pressure hydrogenation, making it an efficient and practical approach for asymmetric synthesis.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

The preparation of enantiomerically pure this compound can be effectively achieved through kinetic resolution, a process that relies on the differential reaction rates of the two enantiomers of a racemic mixture with a chiral catalyst or reagent. This difference in reactivity allows for the separation of the faster-reacting enantiomer from the slower-reacting one.

Enzymatic Kinetic Resolution:

Lipases are a class of enzymes frequently employed for the kinetic resolution of secondary alcohols. The process typically involves the acylation of the alcohol with an acyl donor, such as vinyl acetate. One enantiomer of the alcohol is preferentially acylated by the lipase (B570770), leading to a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer of the alcohol. These can then be separated by standard chromatographic techniques. For instance, lipases such as Candida antarctica lipase B (CALB) have demonstrated high efficiency and enantioselectivity in the resolution of various secondary alcohols. While specific data for this compound is not extensively documented, the structural similarity to other benzylic secondary alcohols suggests that a similar approach would be highly effective.

The key parameters influencing the success of enzymatic kinetic resolution include the choice of lipase, solvent, acyl donor, and temperature. A typical procedure would involve incubating the racemic this compound with a lipase and an acyl donor in an organic solvent until approximately 50% conversion is reached. This theoretical endpoint provides the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester.

Non-Enzymatic Kinetic Resolution:

In addition to enzymatic methods, non-enzymatic kinetic resolution using chiral catalysts has emerged as a powerful alternative. Chiral acylation catalysts, for example, can selectively acylate one enantiomer of a racemic alcohol. These catalysts are often metal-ligand complexes or purely organic molecules. The advantage of this approach is the potential for greater substrate scope and the ability to tune the catalyst's structure to optimize selectivity for a specific substrate.

Dynamic Kinetic Resolution (DKR):

A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. This racemization continuously replenishes the faster-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

For a secondary alcohol like this compound, a DKR process would typically involve a lipase for the enantioselective acylation and a racemization catalyst, often a ruthenium-based complex. The racemization catalyst facilitates the inversion of the stereocenter of the unreacted alcohol enantiomer, making it available for acylation by the enzyme.

Table 1: Comparison of Kinetic Resolution Strategies

| Strategy | Description | Maximum Theoretical Yield (Single Enantiomer) | Key Components |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | 50% | Chiral catalyst (e.g., lipase), acyl donor |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | 100% | Chiral catalyst (e.g., lipase), racemization catalyst (e.g., Ru-complex), acyl donor |

Multi-Step Synthesis Design from Fundamental Building Blocks (e.g., Benzene)

The construction of this compound from a basic and readily available starting material like benzene (B151609) requires a carefully planned multi-step synthetic sequence. This approach is fundamental to organic synthesis, allowing for the creation of complex molecules from simple precursors.

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a powerful tool for designing a synthetic route. It involves mentally deconstructing the target molecule into simpler, commercially available precursors. For this compound, the analysis begins by identifying the key bond disconnections.

A primary disconnection can be made at the C-C bond between the carbon bearing the hydroxyl group (C2) and the adjacent carbon (C1). This disconnection leads to two synthons: a benzyl anion equivalent and an isobutyraldehyde (B47883) equivalent. In the forward synthesis, this corresponds to a Grignard reaction between benzylmagnesium halide and isobutyraldehyde.

Alternatively, a disconnection can be made between the phenyl group and the butanol chain. This suggests a Friedel-Crafts type reaction. A more practical approach within this strategy is to first form the carbon skeleton and then create the alcohol functionality. This leads to the identification of a key intermediate: 1-phenyl-3-methylbutan-2-one . tcichemicals.com This ketone can then be reduced to the target alcohol. The ketone itself can be synthesized via a Friedel-Crafts acylation of benzene with isobutyryl chloride. vedantu.comchegg.com

Retrosynthetic Pathway:

Target: this compound

Disconnection 1 (C-OH bond): Reduction of 1-phenyl-3-methylbutan-2-one.

Intermediate: 1-Phenyl-3-methylbutan-2-one

Disconnection 2 (C-C bond): Friedel-Crafts acylation of benzene with isobutyryl chloride.

Starting Materials: Benzene and Isobutyryl Chloride.

Sequential Reaction Development and Yield Optimization

Based on the retrosynthetic analysis, a two-step forward synthesis can be proposed starting from benzene.

Step 1: Friedel-Crafts Acylation of Benzene

The first step involves the reaction of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-phenyl-3-methylbutan-2-one. vedantu.comchegg.comlibretexts.org

Reaction: Benzene + Isobutyryl Chloride --(AlCl₃)--> 1-Phenyl-3-methylbutan-2-one + HCl

To optimize the yield of this reaction, several factors must be considered. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at low temperatures to control the reactivity and prevent side reactions. The purity of the reagents, particularly the anhydrous nature of the aluminum chloride, is crucial for good yields. Stoichiometric amounts of the Lewis acid are required as it complexes with the product ketone. An excess of benzene is often used to minimize di-acylation.

Step 2: Reduction of 1-Phenyl-3-methylbutan-2-one

The second step is the reduction of the ketone, 1-phenyl-3-methylbutan-2-one, to the secondary alcohol, this compound. vedantu.com This can be achieved using various reducing agents.

Reaction: 1-Phenyl-3-methylbutan-2-one --([H])--> this compound

For simple reduction, sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol is a mild and effective choice. byjus.com It selectively reduces ketones in the presence of many other functional groups. For higher yields, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent, requiring anhydrous conditions and careful handling.

Yield Optimization:

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Typical Yield Range |

| 1 | Friedel-Crafts Acylation | Benzene, Isobutyryl Chloride, AlCl₃, inert solvent | 60-80% |

| 2 | Ketone Reduction | 1-Phenyl-3-methylbutan-2-one, NaBH₄, Ethanol | 85-95% |

This proposed synthetic route provides a reliable and scalable method for the preparation of racemic this compound from fundamental building blocks. The resulting racemic alcohol can then be subjected to the kinetic or dynamic kinetic resolution strategies described previously to obtain the desired enantiomerically pure compound.

Chemical Reactivity and Mechanistic Studies of 3 Methyl 1 Phenylbutan 2 Ol

Elimination Reactions: Dehydration to Unsaturated Analogs

The acid-catalyzed dehydration of 3-Methyl-1-phenylbutan-2-ol is a classic elimination reaction that leads to the formation of alkenes through the removal of a water molecule. libretexts.org This process typically occurs when the alcohol is heated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org

The dehydration of this compound can theoretically yield two constitutional isomers due to the presence of protons on two different adjacent carbon atoms. The removal of a proton from the carbon bearing the phenyl group (C1) would lead to the formation of 3-methyl-1-phenylbut-1-ene (B1181039). Conversely, abstraction of a proton from the isopropyl group (C3) would result in 3-methyl-1-phenylbut-2-ene.

In practice, the major product of this reaction is 3-methyl-1-phenylbut-1-ene. stackexchange.comechemi.com This outcome is dictated by the stability of the resulting alkene. While Zaitsev's rule generally predicts the formation of the more substituted alkene as the major product, in this case, the formation of a conjugated system where the double bond is in conjugation with the phenyl ring is the primary driving force. stackexchange.com This conjugation provides significant thermodynamic stability to the molecule.

The formation of 3-methyl-1-phenylbut-1-ene also introduces the possibility of E/Z isomerism (geometric isomerism). chemguide.co.uk Due to the restricted rotation around the newly formed double bond, two different spatial arrangements of the substituents are possible. The trans (E) isomer, where the larger groups (phenyl and isopropyl) are on opposite sides of the double bond, is generally favored over the cis (Z) isomer due to reduced steric hindrance. youtube.com

Table 1: Potential Dehydration Products of this compound

| Product Name | Structure | Stability Consideration |

| (E)-3-Methyl-1-phenylbut-1-ene | C6H5-CH=C(CH3)CH3 | Major product, conjugated and sterically favored |

| (Z)-3-Methyl-1-phenylbut-1-ene | C6H5-CH=C(CH3)CH3 | Minor product, conjugated but sterically hindered |

| 3-Methyl-1-phenylbut-2-ene | C6H5-CH2-C(CH3)=CH2 | Not significantly formed, less stable than conjugated isomer |

The dehydration of secondary alcohols like this compound typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). libretexts.org The departure of the water molecule results in the formation of a carbocation intermediate. libretexts.org

The stability of this carbocation is a crucial factor in the reaction pathway. In the case of this compound, the initial carbocation formed is a secondary benzylic carbocation. The proximity of the phenyl group allows for resonance stabilization of the positive charge, making this a relatively stable intermediate.

Hammond's Postulate provides insight into the structure of the transition state leading to the carbocation. chemistrylearner.comwikipedia.orglibretexts.org The postulate states that the transition state's structure will more closely resemble the species (reactant or product) to which it is closer in energy. wikipedia.org Since the formation of the carbocation is an endothermic step, the transition state will resemble the carbocation intermediate. masterorganicchemistry.com

The subsequent step involves the abstraction of a proton from an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to form the double bond. libretexts.org The formation of the more stable conjugated alkene, 3-methyl-1-phenylbut-1-ene, is the thermodynamically favored pathway. stackexchange.com

Oxidation Reactions: Conversion to Ketones and Carboxylic Acids

The oxidation of secondary alcohols is a fundamental transformation in organic chemistry. This compound, being a secondary alcohol, can be oxidized to the corresponding ketone, 3-methyl-1-phenylbutan-2-one.

A variety of reagents can be employed for the oxidation of secondary alcohols. The choice of reagent is often dictated by the desired selectivity and the presence of other functional groups in the molecule. For the conversion of this compound to 3-methyl-1-phenylbutan-2-one, several effective methods are available.

Mild oxidizing agents are often preferred to avoid over-oxidation or side reactions. Cetyltrimethylammonium permanganate (B83412) (CTAP) has been shown to be a mild and highly selective reagent for the oxidation of benzylic alcohols to the corresponding aldehydes or ketones. researchgate.net Similarly, copper(II) complexes, in the presence of an oxidant like hydrogen peroxide, can catalyze the selective oxidation of benzylic alcohols. mdpi.comnsmsi.ir Another approach involves the use of Cu(OAc)2/TEMPO/Et2NH system for the aerobic oxidation of benzylic alcohols. niscpr.res.in

Potassium tetrasodium (B8768297) diperiodatocuprate(III) dodecahydrate has also been reported as a reagent for the selective oxidation of benzylic alcohols to their corresponding carbonyl compounds in good yields. researchgate.net

Table 2: Selected Reagents for the Oxidation of this compound

| Reagent/System | Product | Key Features |

| Pyridinium (B92312) chlorochromate (PCC) | 3-Methyl-1-phenylbutan-2-one | Common and effective for oxidizing primary and secondary alcohols. quora.com |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 3-Methyl-1-phenylbutan-2-one | Metal-free oxidation, suitable for sensitive substrates. quora.com |

| Cetyltrimethylammonium permanganate (CTAP) | 3-Methyl-1-phenylbutan-2-one | Mild and highly selective for benzylic alcohols. researchgate.net |

| Cu(II) complexes / H2O2 | 3-Methyl-1-phenylbutan-2-one | Catalytic and selective oxidation. mdpi.comnsmsi.ir |

Further oxidation to a carboxylic acid would involve cleavage of a carbon-carbon bond, which is not a typical reaction pathway under standard oxidative conditions for secondary alcohols.

Reduction Reactions: Formation of Saturated Hydrocarbons and Other Alcohols

The reduction of this compound can lead to the formation of the corresponding saturated hydrocarbon, 3-methyl-1-phenylbutane.

The direct reduction of the alcohol functional group in this compound to a methylene (B1212753) group is a challenging transformation that typically requires harsh conditions or a multi-step process. A common strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate or a halide, which can then be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

A more direct method for the deoxygenation of benzylic alcohols involves the use of hydriodic acid in a biphasic reaction medium. beilstein-journals.org Additionally, a chemoselective deoxygenation method for secondary benzylic alcohols has been developed using a sequence of formylation followed by a B(C₆F₅)₃-catalyzed reduction. consensus.app

Chemoselectivity becomes particularly important when other reducible functional groups are present in the molecule. For instance, if the phenyl ring were substituted with a carbonyl group, a selective reducing agent would be needed to target only the alcohol or the carbonyl group. Sodium borohydride (B1222165) is a chemoselective reducing agent that can reduce ketones and aldehydes but is generally unreactive towards esters and carboxylic acids, allowing for selective transformations in multifunctional compounds. acs.orgyoutube.com

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl (-OH) group of an alcohol is typically a poor leaving group in nucleophilic substitution reactions. To facilitate these reactions, it must first be converted into a better leaving group. This is usually achieved by protonating the alcohol with a strong acid, which transforms the leaving group from a hydroxide (B78521) ion (HO-) into a water molecule (H₂O), a much more stable leaving group. masterorganicchemistry.com For secondary alcohols like this compound, these substitution reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, often with competition between the two pathways. The reaction conditions, the nature of the nucleophile, and the solvent all play a crucial role in determining the predominant mechanism.

The conversion of this compound into alkyl halides is a key transformation, providing a gateway to further functionalization. This is typically accomplished by reacting the alcohol with hydrogen halides (HX), thionyl chloride (SOCl₂), or phosphorus halides like phosphorus tribromide (PBr₃). libretexts.org

When using hydrogen halides, the reactivity order is HI > HBr > HCl. libretexts.org The reaction of a secondary alcohol such as this compound with a hydrogen halide generally involves the protonation of the hydroxyl group to form an oxonium ion, followed by either an Sₙ1-type dissociation to a secondary carbocation or an Sₙ2-type attack by the halide ion. masterorganicchemistry.com Given the possibility of carbocation formation, rearrangements are a potential side reaction, although the secondary carbocation at the C2 position is relatively stable.

Alternative reagents are often preferred to avoid the harsh acidic conditions of concentrated HX and potential rearrangements. libretexts.org Thionyl chloride is a common reagent for converting alcohols to alkyl chlorides, producing gaseous byproducts (SO₂ and HCl) that simplify purification. libretexts.org Similarly, phosphorus tribromide is effective for synthesizing alkyl bromides. libretexts.org Another reagent that can be used for chlorination is phosphorus pentachloride (PCl₅), which reacts with the -OH group to form hydrogen chloride as misty white fumes. physicsandmathstutor.com

The following table summarizes common reagents used for the conversion of the hydroxyl group in this compound to various halogenated derivatives.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Concentrated HCl / ZnCl₂ (Lucas Reagent) | 2-Chloro-3-methyl-1-phenylbutane | Nucleophilic Substitution (Sₙ1/Sₙ2) |

| This compound | Thionyl Chloride (SOCl₂) | 2-Chloro-3-methyl-1-phenylbutane | Nucleophilic Substitution |

| This compound | Phosphorus Pentachloride (PCl₅) | 2-Chloro-3-methyl-1-phenylbutane | Nucleophilic Substitution |

| This compound | Phosphorus Tribromide (PBr₃) | 2-Bromo-3-methyl-1-phenylbutane | Nucleophilic Substitution |

| This compound | Concentrated HBr | 2-Bromo-3-methyl-1-phenylbutane | Nucleophilic Substitution (Sₙ1/Sₙ2) |

Beyond halogenation, the hydroxyl group can be converted to other functionalities. For instance, it can be transformed into a sulfonate ester, such as a tosylate, mesylate, or triflate, by reacting the alcohol with the corresponding sulfonyl chloride. vanderbilt.edu These sulfonate esters are excellent leaving groups, even more so than halides, and can be readily displaced by a wide range of nucleophiles, allowing for the synthesis of compounds like azides and nitriles. vanderbilt.edu

Exploratory Reactivity and Novel Transformations

The exploration of novel reactivity for this compound centers on transforming the alcohol into other functional groups through various chemical reactions, a process known as functional group interconversion. imperial.ac.uk These transformations are fundamental in organic synthesis for creating diverse molecular architectures.

Functional group interconversions involving alcohols like this compound include oxidation and reduction, among other transformations. These reactions allow for the strategic manipulation of the oxidation state of the carbinol carbon.

Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 3-methyl-1-phenylbutan-2-one. This is a common and synthetically useful transformation. imperial.ac.uk A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired reaction conditions (mild or strong) and tolerance of other functional groups in the molecule. Common reagents for the oxidation of secondary alcohols include chromium (VI) reagents and activated DMSO reagents. imperial.ac.uk

Reduction: The hydroxyl group of an alcohol can also be completely removed and replaced with a hydrogen atom, reducing the alcohol to an alkane. For a related tertiary alcohol, reduction to the corresponding alkane has been reported using potent reducing agents like lithium aluminum hydride (LiAlH₄). This type of reaction typically requires the hydroxyl group to first be converted into a better leaving group. Applying this to this compound, the expected product would be 3-methyl-1-phenylbutane.

The table below details key functional group interconversions for this compound based on established reactivity principles for secondary alcohols.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | CrO₃, H₂SO₄ (Jones Reagent) or Pyridinium chlorochromate (PCC) | 3-Methyl-1-phenylbutan-2-one | Oxidation |

| This compound | 1. TsCl, pyridine (B92270) 2. LiAlH₄ | 3-Methyl-1-phenylbutane | Reduction (via tosylate) |

These interconversions highlight the versatility of this compound as a synthetic intermediate, allowing for its conversion into both higher and lower oxidation state products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-Methyl-1-phenylbutan-2-ol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, offering insights into the connectivity and spatial arrangement of atoms within the molecule. nih.gov

| Proton (¹H) NMR Data of this compound in CDCl₃ | | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment | | 7.39 - 7.23 | m | 5H | Phenyl group protons | | 4.88 | q, J = 6.4 | 1H | CH-OH | | 2.68 | s | 1H | OH | | 1.91 - 1.82 | m | 1H | CH(CH₃)₂ | | 1.48 | d, J = 6.4 | 3H | CH₃ adjacent to CH-OH | | 0.95, 0.75 | d, J = 6.8 | 6H | (CH₃)₂ of isopropyl group | This table presents typical ¹H NMR spectral data for this compound, compiled from various sources. Actual values may vary slightly based on experimental conditions.

| Carbon (¹³C) NMR Data of this compound in CDCl₃ | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | | 145.9 - 125.4 | Phenyl carbons | | 70.4 | CH-OH | | 41.7 | CH₂ | | 34.2 | CH(CH₃)₂ | | 25.1 | CH₃ adjacent to CH-OH | | 22.9, 14.6 | (CH₃)₂ of isopropyl group | This table outlines characteristic ¹³C NMR chemical shifts for this compound.

Elucidation of Stereochemistry and Conformational Preferences

The presence of a chiral center at the C-2 position means that this compound can exist as enantiomers. While standard 1D NMR can confirm the constitution of the molecule, advanced techniques are often required to probe its three-dimensional structure. For diastereomeric mixtures, distinct NMR signals for each stereoisomer can often be observed, allowing for quantification. The coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to deduce the preferred conformations of the molecule in solution. For more complex stereochemical assignments, chiral derivatizing agents or chiral solvating agents can be employed to induce chemical shift non-equivalence between the enantiomers, making them distinguishable by NMR.

Advanced 2D NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show correlations between protons that are coupled to each other. libretexts.org For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) would show a cross-peak with the protons of the adjacent methyl group and the methine proton of the isopropyl group, confirming their proximity in the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal around 4.88 ppm would show a correlation to the carbon signal around 70.4 ppm, definitively assigning this pair to the CH-OH group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations from the phenyl protons to the benzylic carbon and the ipso-carbon of the phenyl ring.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. scispace.com For this compound (C₁₁H₁₆O), the calculated monoisotopic mass is 164.120115 g/mol . nih.gov HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which helps to distinguish it from other compounds that may have the same nominal mass but different elemental compositions.

The fragmentation of this compound in a mass spectrometer, typically using Electron Ionization (EI), would likely proceed through several characteristic pathways. Common fragmentation patterns for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The presence of a phenyl group often leads to the formation of a stable tropylium (B1234903) ion (m/z 91).

| Predicted Mass Spectrometry Fragmentation of this compound | | :--- | :--- | | m/z (mass-to-charge ratio) | Possible Fragment | | 164 | [M]⁺ (Molecular ion) | | 149 | [M - CH₃]⁺ | | 121 | [M - C₃H₇]⁺ | | 106 | [C₈H₁₀]⁺ | | 91 | [C₇H₇]⁺ (Tropylium ion) | | 77 | [C₆H₅]⁺ (Phenyl ion) | This table illustrates potential fragmentation pathways for this compound under mass spectrometric analysis.

Other Spectroscopic Methods for Structural Analysis

While NMR and MS are the primary tools for structural elucidation, other spectroscopic methods provide complementary information, particularly for derived chromophores.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. journalsarjnp.com For this compound, the most prominent feature in its IR spectrum would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nih.gov Strong absorptions corresponding to C-H stretching of the alkyl and aromatic parts of the molecule would be observed around 3000-2850 cm⁻¹. The presence of the phenyl group would also give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. journalsarjnp.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound itself has a relatively simple UV-Vis spectrum, dominated by the absorptions of the phenyl group. These typically occur at around 250-270 nm and are due to π-π* transitions within the benzene (B151609) ring. researchgate.net However, if the alcohol is converted into a derivative containing a more extensive chromophore (e.g., through reaction to form an ester with a conjugated acid), the UV-Vis spectrum would become more informative, with new absorption bands appearing at longer wavelengths.

Stereochemical Investigations and Chiral Purity Analysis

Enantiomeric Excess and Diastereomeric Ratio Determination Methods

The quantification of enantiomeric excess and diastereomeric ratios of 3-Methyl-1-phenylbutan-2-ol is primarily achieved through chromatographic and spectroscopic techniques.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and quantification of stereoisomers. For this compound, this typically involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral HPLC: Diastereomers can often be separated on standard achiral stationary phases (e.g., silica gel or C18), allowing for the determination of the diastereomeric ratio by comparing the peak areas. To determine the enantiomeric excess of each pair of enantiomers, a chiral column is necessary. Common chiral stationary phases are based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or synthetic chiral polymers. The choice of the mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation.

Chiral GC: Gas chromatography on a chiral stationary phase is another effective method for determining the enantiomeric excess of volatile compounds like this compound and its derivatives. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to distinct retention times.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal method for determining the diastereomeric ratio of this compound.

¹H and ¹³C NMR: In a mixture of diastereomers, the different spatial arrangement of the atoms leads to distinct chemical environments for the nuclei. Consequently, the corresponding protons and carbons will have slightly different chemical shifts in the ¹H and ¹³C NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined. For enantiomers, which have identical NMR spectra in an achiral solvent, chiral derivatizing agents or chiral solvating agents can be used to convert them into a mixture of diastereomers with distinguishable NMR spectra.

A hypothetical ¹H NMR analysis for a diastereomeric mixture of this compound is presented in the table below.

| Proton Signal | Diastereomer A (ppm) | Diastereomer B (ppm) | Integration Ratio |

| H-2 (methine) | 3.85 | 3.95 | 1:1 |

| H-3 (methine) | 1.95 | 2.05 | 1:1 |

| CH₃ (on C3) | 0.90 (d) | 0.95 (d) | 3:3 |

| CH₃ (on C3) | 0.85 (d) | 0.80 (d) | 3:3 |

This table is illustrative and based on general principles of NMR spectroscopy for diastereomers.

Chiroptical Properties and Their Correlation with Absolute Configuration

Chiroptical techniques, such as polarimetry and circular dichroism (CD) spectroscopy, are fundamental for characterizing the stereoisomers of this compound. These methods rely on the differential interaction of enantiomers with plane-polarized and circularly polarized light, respectively.

Optical Rotation:

Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. The sign of the rotation (+ or -) is used to designate the enantiomer (dextrorotatory or levorotatory), but it does not directly reveal the absolute configuration (R or S). The enantiomeric excess of a mixture can be calculated from its observed specific rotation if the specific rotation of the pure enantiomer is known.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, and the sign and intensity of the Cotton effects can often be correlated with the absolute configuration of specific stereocenters, particularly when compared with theoretical calculations or data from structurally related compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule. For 3-Methyl-1-phenylbutan-2-ol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, are employed to optimize the molecular geometry. researchgate.net This process identifies the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations can reveal the preferred orientation of the isopropyl and benzyl (B1604629) groups relative to the chiral center, which is crucial for understanding its stereochemistry and interactions.

Table 1: Selected Predicted Molecular Descriptors for this compound

| Property | Predicted Value |

| Molecular Weight | 164.24 g/mol nih.gov |

| XLogP3 | 2.9 nih.gov |

| Topological Polar Surface Area | 20.2 Ų guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

| Heavy Atom Count | 12 guidechem.com |

This data is computationally predicted and sourced from public chemical databases.

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a detailed picture of the electronic structure. Methods like Møller-Plesset perturbation theory (MP2) can be used to calculate the energetic profile of this compound. researchgate.net These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A related compound's study using ab initio MO calculations demonstrated how these methods can be used to investigate thermodynamic stabilities in different solvents. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling reaction mechanisms involving this compound. For instance, the dehydration of this alcohol can be studied to predict the major and minor alkene products. According to Hammond's Postulate, the transition state of this reaction would resemble the more stable product alkene. stackexchange.com In the case of this compound, the formation of 3-methyl-1-phenylbut-1-ene (B1181039) is favored because the resulting double bond is conjugated with the phenyl ring, leading to greater thermodynamic stability. stackexchange.com

Theoretical models can map the potential energy surface of the reaction, identifying the structures and energies of transition states. This allows for the calculation of activation barriers, providing a quantitative understanding of the reaction kinetics.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning the signals in experimentally obtained NMR spectra to specific atoms within the molecule.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities, generating a predicted IR spectrum. This helps in assigning the observed absorption bands to specific molecular vibrations, such as the O-H stretch of the alcohol or the C-H stretches of the aromatic ring.

Vibrational Circular Dichroism (VCD): For chiral molecules like this compound, VCD spectroscopy is a powerful tool for determining the absolute configuration. Computational modeling of VCD spectra is essential for interpreting the experimental data. Studies on similar chiral molecules, such as a silyl-alcohol derivative, have shown that a good match between the experimental and computed VCD spectra can be achieved, although large-amplitude motions, like that of an OH-group, can sometimes pose a challenge for accurate simulation. acs.org

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Precursor for Complex Molecular Architectures

The chemical structure of 3-methyl-1-phenylbutan-2-ol makes it a useful starting material, or precursor, for the synthesis of more complex molecules. As a chiral molecule, it can be used as a building block to create specific stereoisomers of larger compounds, which is particularly important in pharmaceutical development and fine chemical synthesis. biosynth.comevitachem.com

The reactivity of its secondary alcohol group allows for a variety of transformations. For instance, dehydration reactions (the removal of a water molecule) of this compound are known to produce specific alkenes. The major product of such a reaction is typically 3-methyl-1-phenylbut-1-ene (B1181039). stackexchange.com This is because the resulting double bond is conjugated with the phenyl ring, a configuration that confers extra stability to the molecule. stackexchange.com This resulting alkene can then serve as an intermediate for further, more complex synthetic steps.

The combination of the phenyl ring and the branched alkyl chain provides a scaffold that can be elaborated upon. The phenyl group can be modified through electrophilic aromatic substitution, while the alkyl portion can undergo various reactions, making the compound a versatile node for constructing intricate molecular frameworks. Its use as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals, highlights its role as a foundational piece for larger structures.

Synthesis of Chemically Diverse Derivatives for Research Applications

The hydroxyl (-OH) group is the primary site of reactivity in this compound, allowing for its conversion into a wide array of derivatives for research purposes. These transformations enable chemists to fine-tune the molecule's properties for specific applications.

Key reactions to generate derivatives include:

Esterification: Reacting the alcohol with carboxylic acids or their derivatives (like acid chlorides) produces esters. These esters are often aromatic and can be explored for different applications, including as flavorings or in materials science.

Etherification: The formation of ethers can be achieved through various methods, such as the Williamson ether synthesis. Ethers derived from this alcohol could be investigated as solvents or as additives with specific properties. ontosight.ai

Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 3-methyl-1-phenylbutan-2-one. This ketone is itself a valuable intermediate for further reactions.

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides (chlorine, bromine), through reactions with agents like thionyl chloride or phosphorus tribromide. These halogenated derivatives are highly reactive and useful for creating new carbon-carbon or carbon-heteroatom bonds.

The table below summarizes the synthesis of potential derivatives from this compound.

| Starting Material | Reagent Type | Derivative Class |

| This compound | Carboxylic Acid / Acid Chloride | Ester |

| This compound | Alkyl Halide (with base) | Ether |

| This compound | Oxidizing Agent (e.g., PCC, CrO₃) | Ketone |

| This compound | Halogenating Agent (e.g., SOCl₂, PBr₃) | Alkyl Halide |

Exploration in Specialty Chemical Production

Beyond fragrances, its role as a versatile chemical intermediate allows for its use in the synthesis of other specialty organic compounds. ontosight.ai These compounds may have applications in diverse areas, but its primary commercial use remains centered on its olfactory properties. indiamart.com

| Industry Sector | Application |

| Fragrance & Cosmetics | Fragrance ingredient in perfumes, soaps, and personal care products. nih.govindiamart.combiosynth.com |

| Chemical Synthesis | Intermediate for the production of other organic compounds. ontosight.ai |

Potential as a Building Block in Materials Science (e.g., Polymers, Functional Materials)

While direct applications in materials science are not extensively documented, the molecular structure of this compound suggests significant potential as a building block for functional materials and polymers. cymitquimica.com

Polymer Synthesis: The hydroxyl group serves as a reactive site for polymerization reactions. It can be used as a monomer or a chain modifier in the production of polymers such as polyesters (through reaction with dicarboxylic acids) or polyurethanes (through reaction with isocyanates). The incorporation of its bulky, phenyl-containing structure into a polymer backbone would be expected to influence the material's physical properties, such as its glass transition temperature, thermal stability, and mechanical strength.

Functional Materials: The phenyl group can enhance the refractive index of polymers, making it a candidate for optical materials. Furthermore, the chiral nature of the molecule is of particular interest. evitachem.com Incorporating this chiral building block into a polymer could lead to the creation of chiral polymers with specific optical activity, potentially useful in applications like chiral separation media or advanced optical devices. The synthesis of new functional materials is an area of active research, and building blocks like this are essential for creating novel substances with tailored properties. researchgate.net

常见问题

Q. What are the recommended synthetic routes for 3-Methyl-1-phenylbutan-2-ol?

Methodological Answer: The synthesis of this compound (CAS 705-58-8) can be achieved via a Grignard reaction. For example, benzaldehyde may react with isopropyl magnesium bromide to form a secondary alcohol intermediate, followed by controlled oxidation or reduction steps to yield the target compound. Alternative routes include catalytic hydrogenation of α,β-unsaturated ketones derived from benzaldehyde derivatives. Structural confirmation via NMR (e.g., δ 1.0–1.2 ppm for isopropyl methyl groups) and mass spectrometry (m/z 164.24 for [M]+) is critical .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- 1H NMR : Distinct signals for the phenyl group (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and hydroxyl proton (δ 2.0–2.5 ppm, exchangeable with D2O).

- 13C NMR : Peaks at ~70 ppm (C-OH), 125–140 ppm (aromatic carbons), and 20–25 ppm (methyl carbons).

- IR : Broad O-H stretch (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 164.24 (C11H16O). Cross-reference with databases like PubChem for validation .

Q. What safety protocols apply to handling this compound?

Methodological Answer: While specific occupational exposure limits (OELs) for this compound are not explicitly documented, analogous alcohols (e.g., 3-methylbutan-1-ol) recommend:

- Ventilation : Use fume hoods to minimize inhalation risks.

- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Storage : Inert atmosphere (N2/Ar) to avoid oxidation.

Refer to frameworks like the RIFM Safety Assessment for structurally similar fragrances (e.g., 4-Phenyl-3-buten-2-ol) for hazard mitigation .

Advanced Research Questions

Q. How does this compound perform as a chiral auxiliary in asymmetric catalysis?

Methodological Answer: The compound’s stereogenic center (C2) and bulky phenyl/isopropyl groups make it a candidate for inducing enantioselectivity. For example:

- Chiral Ligand Synthesis : Coordinate with transition metals (e.g., Ru, Rh) to catalyze asymmetric hydrogenation of ketones.

- Kinetic Resolution : Use in enzymatic reactions (e.g., lipase-mediated acylations) to separate enantiomers.

Benchmark against known auxiliaries like BINOL derivatives, and quantify enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What computational insights exist into the steric effects of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) simulations reveal:

- Steric Hindrance : The isopropyl and phenyl groups create a congested environment, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents.

- Transition State Analysis : Higher activation energies for backside attack due to steric bulk.

Validate with kinetic isotope effects (KIEs) and Hammett plots to correlate substituent effects with reaction rates .

Q. Are there contradictions in reported physicochemical data for this compound?

Methodological Answer: Discrepancies exist in:

- Boiling Point : Literature values range from 230–250°C. Verify via differential scanning calorimetry (DSC).

- Solubility : Conflicting reports in polar vs. nonpolar solvents. Conduct systematic solubility tests in ethanol, hexane, and water.

Cross-check with authoritative databases (e.g., CAS Common Chemistry) and primary literature to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。